

# zinc-catalyzed oxidative synthesis of benzothiadiazine 1,1-dioxides from 2-Aminobenzenesulfonamide

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## Compound Focus: 2-Aminobenzenesulfonamide

CAS No.: 3306-62-5

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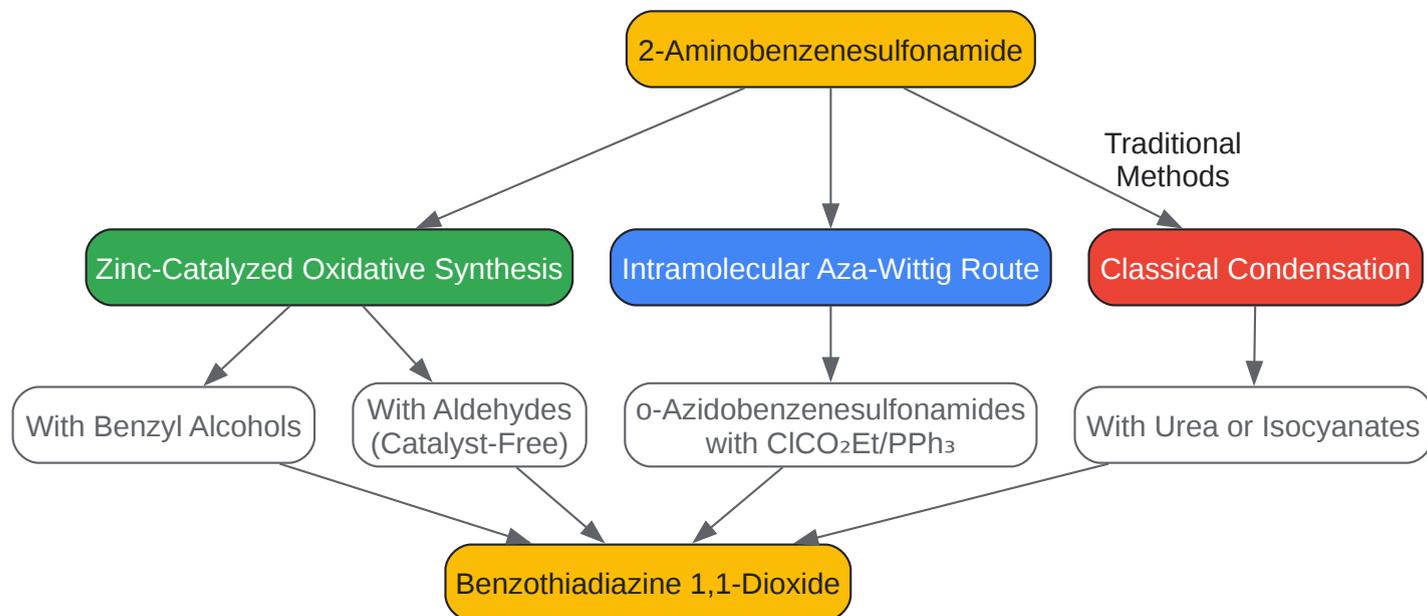
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## Zinc-Catalyzed Oxidative Synthesis: Detailed Protocol

This protocol is adapted from a published procedure for the synthesis of benzothiadiazine 1,1-dioxides from **2-aminobenzenesulfonamide** and benzyl alcohols [1].

- **Reaction Setup:** In a round-bottom flask, combine **2-aminobenzenesulfonamide** (1.0 equiv), **benzyl alcohol** (appropriate equiv., see Table 1), and a **zinc-based catalyst** in a suitable solvent. The specific zinc catalyst used in the literature is not detailed, but zinc salts like  $Zn(OAc)_2$  or  $ZnCl_2$  are common for such transformations.
- **Oxidation Conditions:** The reaction mixture is heated under oxidative conditions. This could involve heating in air or under an oxygen atmosphere, potentially with a co-oxidant.
- **Reaction Monitoring:** Monitor the reaction by TLC or LC-MS until completion.
- **Work-up Procedure:** After completion, cool the reaction mixture to room temperature. Dilute with water and extract the product multiple times with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
- **Purification:** Concentrate the organic layer under reduced pressure and purify the crude residue by recrystallization or column chromatography to obtain the pure benzothiadiazine 1,1-dioxide product.

The following workflow summarizes the key steps and related synthetic pathways:



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## Summary of Synthetic Methods & Results

The table below summarizes the key reaction pathways for synthesizing benzothiadiazine 1,1-dioxides, based on the information from the search results.

**Table 1: Synthetic Methods for Benzothiadiazine 1,1-Dioxide Core**

Method	Starting Materials	Key Conditions	Reported Outcome
Zinc-Catalyzed Oxidation [1]	2-Aminobenzenesulfonamide, Benzyl alcohols	Zn catalyst, oxidative conditions	Moderate to good yields
Catalyst-Free Condensation [1]	2-Aminobenzenesulfonamide, Aldehydes	No catalyst, water as medium	Good yields

Method	Starting Materials	Key Conditions	Reported Outcome
Intramolecular Aza-Wittig [2]	o-Azidobenzenesulfonamides, Ethyl chloroformate	PPh <sub>3</sub> , Et <sub>3</sub> N, Xylene, 135 °C	High yields (79-95%)
Classical Condensation [2]	2-Aminobenzenesulfonamide, Urea or isocyanates	High temperature or DMF under reflux	Established method

## Supporting Synthetic Information

### Alternative Protocol: Intramolecular Aza-Wittig Reaction

This modern method provides high yields and is effective for producing variously substituted derivatives [2].

- **Step 1: Synthesis of o-Azido Intermediates.** Sulfonic acid **11** is converted to the sulfonyl chloride using oxalyl chloride. Subsequent reaction with appropriate amines (R-NH<sub>2</sub>) yields **2-azido-N-substituted benzenesulfonamides (10a-i)** [2].
- **Step 2: One-Pot Cyclization.** The o-azidosulfonamide **10** (1 mmol) is combined with ethyl carbonochloridate (1.5 mmol), triphenylphosphine (PPh<sub>3</sub>, 1.5 mmol), and triethylamine (Et<sub>3</sub>N, 2 mmol) in xylene. The reaction mixture is heated at 135 °C for 6-8 hours to directly provide the **3-ethoxy-1,2,4-benzothiadiazine 1,1-dioxide (13)** [2].
- **Step 3: Hydrolysis to Core Scaffold.** The ethoxy derivative **13** can be hydrolyzed under acid-catalyzed conditions to yield the **benzothiadiazine-3-one 1,1-dioxide (7)**, which is a core moiety in RSV inhibitors [2].

### Analytical Data for the Core Structure

The following physicochemical data is reported for the basic benzothiadiazine 1,1-dioxide scaffold [3]:

- **Molecular Formula:** C<sub>7</sub>H<sub>6</sub>N<sub>2</sub>O<sub>2</sub>S
- **Molecular Weight:** 182.2 g/mol
- **Melting Point:** 226-228 °C
- **Appearance:** White to off-white solid
- **Predicted pKa:** 8.95 ± 0.10

## Biological Significance & Applications

The benzothiadiazine 1,1-dioxide scaffold is a privileged structure in medicinal chemistry, contributing to activities across multiple therapeutic areas. The following table summarizes its significant applications.

**Table 2: Key Biological Applications of Benzothiadiazine 1,1-Dioxide Derivatives**

Therapeutic Area	Biological Activity	Key Findings & Examples
Oncology	PI3K $\delta$ Inhibition / Anticancer	Novel derivatives designed as <b>PI3K<math>\delta</math>-selective inhibitors</b> (e.g., compounds <b>S-63</b> & <b>S-71</b> ) show single-digit nM IC <sub>50</sub> values, potent activity against B-cell malignancies, and good oral bioavailability [4]. Some halogenated derivatives also show significant cytotoxicity in prostate and triple-negative breast cancer models [5].
Anticoagulation	Factor Xa (FXa) Inhibition	The benzothiadiazine-4-one template is used to create potent, orally bioavailable FXa inhibitors (e.g., derivatives <b>6f</b> , <b>6g</b> , <b>6j</b> ), which are effective antithrombotic agents [6].
Antiviral	RSV / HIV Inhibition	The <b>benzothiadiazine-3-one 1,1-dioxide (7)</b> is a core moiety in Respiratory Syncytial Virus (RSV) inhibitors [2]. Other derivatives act as <b>non-nucleoside reverse transcriptase inhibitors (NNRTIs)</b> for HIV-1 [2].
Other Activities	Hypoglycemic, Sedative	The scaffold is found in compounds with <b>hypoglycemic</b> (e.g., diazoxide) and <b>sedative</b> activities [2].

## Applications Notes & Conclusion

- Reaction Optimization:** The zinc-catalyzed method benefits from the ready availability of starting materials. The oxidative conditions should be optimized for different benzyl alcohol substrates to maximize yield [1].

- **Method Selection:** For higher yields and versatility in introducing nitrogen substituents, the intramolecular Aza-Wittig route is superior [2].
- **Scaffold Versatility:** The synthesized benzothiadiazine 1,1-dioxide core is a versatile intermediate. Subsequent functionalization at various positions on the ring system (e.g., N-2, C-3) is key to developing new compounds with targeted biological profiles for drug discovery programs [4] [6] [2].

I hope these detailed application notes and protocols are helpful for your research and development efforts. Should you require further clarification or wish to delve deeper into a specific aspect, please feel free to ask.

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